molecular formula C12H10N4 B2955979 2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 79571-41-8

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2955979
CAS No.: 79571-41-8
M. Wt: 210.24
InChI Key: YGXIPHKBMIQOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine, which is a class of compounds that have been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They are also known to be purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have simpler and greener synthetic methodologies (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) . A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structure. For instance, the compound with a yellow solid appearance has a melting point of 183–185 ºC .

Scientific Research Applications

Anticancer Potential and Enzymatic Inhibitory Activity

2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry for their potential anticancer properties and enzymatic inhibitory activities. The synthesis and functionalization of these compounds have been explored extensively, aiming to leverage their structural diversity for drug design. Recent advancements highlight their promising role in creating efficient drugs targeting cancer cells, showcasing their impact in medicinal chemistry and the potential for new drug designs with the pyrazolo[1,5-a]pyrimidine core (Andres Arias-Gómez et al., 2021).

Synthetic Advancements

The synthetic versatility of pyrazolo[1,5-a]pyrimidines has been demonstrated through various methodologies, including ultrasound irradiation. This approach simplifies the synthesis process, offering mild conditions, short reaction times, and satisfactory yields. Such advancements in synthesis techniques not only contribute to the chemical diversity of these compounds but also enhance their accessibility for further biological evaluation (Lilian Buriol et al., 2013).

Applications in Drug Delivery

Research into improving the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines has led to the development of novel drug delivery systems. Nanosystems, such as albumin nanoparticles and liposomes, have been explored to enhance the solubility and bioavailability of these compounds. These developments not only address the challenges associated with the poor aqueous solubility of pyrazolo[1,5-a]pyrimidines but also open avenues for their application in treating neuroblastoma and potentially other cancers (G. Vignaroli et al., 2016).

Exploration as Fluorescent Probes

The exploration of pyrazolo[1,5-a]pyrimidines as fluorescent probes highlights their potential in materials science and biochemical research. Adjustments to their substitution patterns have been shown to affect their fluorescent properties, facilitating the development of new fluorescent probes. This application demonstrates the versatility of pyrazolo[1,5-a]pyrimidines beyond medicinal chemistry, offering tools for biological imaging and diagnostics (Yan‐Chao Wu et al., 2008).

Properties

IUPAC Name

2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-7-12-14-6-4-11(16(12)15-9)10-3-2-5-13-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXIPHKBMIQOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322079
Record name 2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79571-41-8
Record name 2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.